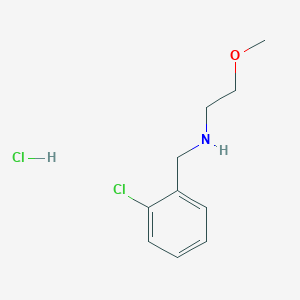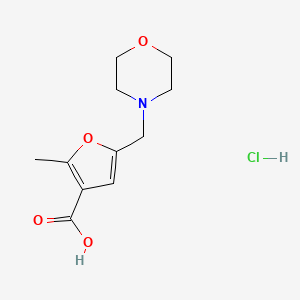
N-(2-Chlorobenzyl)-2-methoxyethanamine hydrochloride
Descripción general
Descripción
“N-(2-Chlorobenzyl)-2-methoxyethanamine hydrochloride” is a chemical compound with the linear formula C11H16Cl3N . It’s provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “N-(2-Chlorobenzyl)-2-methoxyethanamine hydrochloride” is represented by the linear formula C11H16Cl3N . The InChI code for a similar compound, N-(2-chlorobenzyl)-2-butanamine hydrochloride, is 1S/C11H16ClN.ClH/c1-3-9(2)13-8-10-6-4-5-7-11(10)12;/h4-7,9,13H,3,8H2,1-2H3;1H .Aplicaciones Científicas De Investigación
Metabolism and Detection
Research on similar compounds has focused on understanding their metabolism and developing methods for their detection in biological specimens. For example, studies have described the metabolism of phencyclidine-derived designer drugs, identifying metabolites through techniques like gas chromatography/mass spectrometry (GC/MS). These studies provide a foundation for toxicological analysis and highlight the importance of analytical methods in identifying the intake of novel psychoactive substances (Sauer et al., 2008).
Analytical Characterization
The analytical characterization of novel psychoactive substances is crucial for understanding their properties and effects. Research in this area includes developing and validating methods for the detection and quantification of these substances in various matrices, using techniques such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) (Poklis et al., 2014). These methodologies are essential for forensic analysis, clinical toxicology, and environmental monitoring.
Synthesis and Chemical Reactions
The synthesis of related compounds and their intermediates is a significant area of research, contributing to the development of new pharmaceuticals and materials. Studies on the efficient synthesis of N-methoxy-N-methylamides from carboxylic acids (Kim et al., 2003) and the selective synthesis of N-arylbenzene-1,2-diamines (Chen et al., 2021) demonstrate the importance of innovative chemical reactions in expanding the utility of such compounds.
Mecanismo De Acción
Target of Action
Compounds with similar structures are often involved in suzuki–miyaura coupling reactions . This reaction involves the formation of carbon-carbon bonds and is widely used in organic chemistry .
Mode of Action
Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the removal of a hydrogen atom from the benzylic position, which can be resonance stabilized .
Biochemical Pathways
Benzylic compounds are known to participate in reactions that involve the formation of new carbon-carbon bonds . This could potentially affect various biochemical pathways, depending on the specific context of the reaction.
Result of Action
The compound’s potential involvement in reactions that form new carbon-carbon bonds could have various effects, depending on the specific context of the reaction .
Action Environment
The action environment of N-(2-Chlorobenzyl)-2-methoxyethanamine hydrochloride can influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the rate and outcome of the reactions it participates in . .
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-methoxyethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-13-7-6-12-8-9-4-2-3-5-10(9)11;/h2-5,12H,6-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQQTQRDTKEBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=CC=C1Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorobenzyl)-2-methoxyethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine hydrochloride](/img/structure/B3085915.png)
amine hydrochloride](/img/structure/B3085916.png)
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3085927.png)
![(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085939.png)


![Butyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085961.png)
![Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085968.png)

amine hydrochloride](/img/structure/B3085984.png)

![2-[(Pyridin-2-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B3086006.png)
